tert-butyl (2R,3R)-2-methyl-3-[2-(triazol-1-yl)ethylcarbamoyl]piperidine-1-carboxylate
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Overview
Description
Tert-butyl (2R,3R)-2-methyl-3-[2-(triazol-1-yl)ethylcarbamoyl]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group, a triazole moiety, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,3R)-2-methyl-3-[2-(triazol-1-yl)ethylcarbamoyl]piperidine-1-carboxylate typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized with the tert-butyl group and the triazole moiety. The carbamoyl group is introduced in the final steps of the synthesis. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R,3R)-2-methyl-3-[2-(triazol-1-yl)ethylcarbamoyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the triazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Tert-butyl (2R,3R)-2-methyl-3-[2-(triazol-1-yl)ethylcarbamoyl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl (2R,3R)-2-methyl-3-[2-(triazol-1-yl)ethylcarbamoyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole moiety can bind to metal ions or enzymes, altering their activity. The piperidine ring may interact with receptors or ion channels, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2R,3R)-2-methyl-3-[2-(triazol-1-yl)ethylcarbamoyl]piperidine-1-carboxylate: Unique due to its specific substitution pattern and stereochemistry.
Tert-butyl (2R,3R)-2-methyl-3-[2-(imidazol-1-yl)ethylcarbamoyl]piperidine-1-carboxylate: Similar structure but with an imidazole moiety instead of a triazole.
Tert-butyl (2R,3R)-2-methyl-3-[2-(pyrazol-1-yl)ethylcarbamoyl]piperidine-1-carboxylate: Contains a pyrazole ring instead of a triazole.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
tert-butyl (2R,3R)-2-methyl-3-[2-(triazol-1-yl)ethylcarbamoyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O3/c1-12-13(14(22)17-7-10-20-11-8-18-19-20)6-5-9-21(12)15(23)24-16(2,3)4/h8,11-13H,5-7,9-10H2,1-4H3,(H,17,22)/t12-,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNGDCMWPQZFQI-CHWSQXEVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1C(=O)OC(C)(C)C)C(=O)NCCN2C=CN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CCCN1C(=O)OC(C)(C)C)C(=O)NCCN2C=CN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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